Dimethyl 2-(2H-1,2,3-triazol-2-yl)but-2-enedioate
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Overview
Description
Dimethyl 2-(2H-1,2,3-triazol-2-yl)but-2-enedioate is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms Triazoles are known for their versatile chemical properties and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
This is followed by a sequence of functional group transformations, including hydrogenation, Sandmeyer iodination, and Grignard carboxylation . The process is scalable and can be performed reliably to produce the target compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The key steps involve the careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2H-1,2,3-triazol-2-yl)but-2-enedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring allows for nucleophilic substitution reactions, where nucleophiles replace leaving groups on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Dimethyl 2-(2H-1,2,3-triazol-2-yl)but-2-enedioate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Dimethyl 2-(2H-1,2,3-triazol-2-yl)but-2-enedioate involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleophilic sites on proteins or DNA, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Nefazodone: An antidepressant with a triazole ring.
Uniqueness
Dimethyl 2-(2H-1,2,3-triazol-2-yl)but-2-enedioate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
918407-86-0 |
---|---|
Molecular Formula |
C8H9N3O4 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
dimethyl 2-(triazol-2-yl)but-2-enedioate |
InChI |
InChI=1S/C8H9N3O4/c1-14-7(12)5-6(8(13)15-2)11-9-3-4-10-11/h3-5H,1-2H3 |
InChI Key |
XYKKTOFFGCTMPR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)N1N=CC=N1 |
Origin of Product |
United States |
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